AP503 Exhibits ~3,300-Fold Higher GPR133 Agonist Potency Than the Alternative Synthetic Agonist GL64
AP503 activates GPR133/ADGRD1 with an EC50 of 1.21 nM in CRE-luciferase reporter assays performed in ADGRD1-overexpressing HEK293T cells [1]. The widely referenced alternative synthetic agonist GL64 achieves an EC50 of 3.98 μM (3,980 nM) under identical assay conditions [2]. This corresponds to a 3,290-fold difference in molar potency, meaning that GL64 requires a ~3,300× higher concentration to elicit receptor activation equivalent to AP503.
| Evidence Dimension | GPR133/ADGRD1 agonist potency (EC50) |
|---|---|
| Target Compound Data | 1.21 nM |
| Comparator Or Baseline | GL64: 3.98 μM (3,980 nM) |
| Quantified Difference | ~3,290-fold higher potency for AP503 |
| Conditions | CRE-luciferase reporter assay in ADGRD1-overexpressing HEK293T cells |
Why This Matters
Higher potency directly reduces compound mass required per experiment, lowering procurement cost per data point and minimizing DMSO/solvent-induced artifacts in cell-based and in vivo assays.
- [1] Yang Z, Sun JP, Liebscher I, et al. Identification, structure, and agonist design of an androgen membrane receptor. Cell. 2025;188(6):1589-1604.e24. View Source
- [2] EbioTrade. Exogenous activation of adhesion GPCR ADGRD1/GPR133 negatively regulates bone loss by inhibiting osteoclastogenesis. Research Article Summary. 2025. (Accessed 2026-04-29). View Source
